

Preventing physical instability of amorphous Isomalt (Standard) during storage

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Compound of Interest

Compound Name: Isomalt (Standard)

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Technical Support Center: Amorphous Isomalt Stability

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amorphous isomalt. The information is designed to help prevent and address physical instability during storage and experimentation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered with amorphous isomalt in a question-and-answer format.

Q1: My amorphous isomalt powder is starting to clump and become sticky. What is causing this and how can I prevent it?

A1: Stickiness and clumping are primary indicators of the physical instability of amorphous isomalt, typically caused by moisture-induced plasticization and the initial stages of recrystallization. Amorphous isomalt is hygroscopic, meaning it readily absorbs moisture from the environment.^{[1][2]} This absorbed water acts as a plasticizer, lowering the glass transition temperature (T_g) of the isomalt.^{[3][4][5]} When the T_g drops to near or below the storage temperature, molecular mobility increases, leading to the sticky, rubbery state you are observing, which is a precursor to crystallization.

Prevention Strategies:

- **Strict Environmental Control:** Store amorphous isomalt in a tightly sealed container with a desiccant, such as silica gel, to maintain a low relative humidity (RH). Handling and processing should ideally occur in a controlled humidity environment.
- **Temperature Management:** Store the material at a temperature well below its glass transition temperature. Elevated temperatures, even if below the dry T_g, can accelerate water sorption and subsequent instability.
- **Appropriate Packaging:** Utilize packaging materials with high moisture barrier properties.

Q2: I have observed changes in the dissolution profile of my amorphous isomalt formulation over time. Why is this happening?

A2: A change in the dissolution profile is a significant consequence of the recrystallization of amorphous isomalt. The amorphous form has a higher apparent solubility and faster dissolution rate compared to its crystalline counterpart. As the isomalt crystallizes during storage, the formulation loses these advantages, leading to a slower and potentially incomplete dissolution. This can critically impact the bioavailability of an incorporated active pharmaceutical ingredient (API).

Q3: Can the diastereomer ratio of isomalt affect its physical stability?

A3: Yes, the ratio of the two diastereomers of isomalt, 6-O- α -D-glucopyranosyl-D-sorbitol (GPS) and 1-O- α -D-glucopyranosyl-D-mannitol (GPM), can influence its stability. Research suggests that a 1:1 mixture of GPM and GPS exhibits the best physical stability in the amorphous form. Formulations using a single diastereomer have shown a greater tendency for physical instability.

Q4: How can I select appropriate excipients to improve the stability of my amorphous isomalt formulation?

A4: The selection of excipients is a critical factor in stabilizing amorphous isomalt. The goal is to choose additives that can increase the T_g of the formulation, reduce its hygroscopicity, or inhibit crystallization through molecular interactions.

- **High Tg Polymers:** Incorporating high molecular weight polymers with a high Tg, such as polyvinylpyrrolidone (PVP), can increase the overall Tg of the mixture, making it more resistant to temperature and humidity fluctuations.
- **Hydrophobic Additives:** While many stabilizers are polymers, the addition of hydrophobic excipients can reduce the tendency of the formulation to absorb water.
- **Co-amorphous Systems:** Forming a co-amorphous system with another small molecule can sometimes enhance stability through specific intermolecular interactions, such as hydrogen bonding.

It is crucial to screen excipients for compatibility and their effect on the stability of amorphous isomalt, as some additives can paradoxically accelerate water absorption and crystallization.

Q5: What is the critical relative humidity for amorphous isomalt, and why is it important?

A5: The critical relative humidity (RH_c) is the RH at which an amorphous material begins to crystallize at a given temperature. Above this humidity, the material will absorb enough water to lower its Tg below the storage temperature, leading to a significant increase in molecular mobility and subsequent crystallization. While a specific RH_c for pure amorphous isomalt is not definitively established and can depend on the specific diastereomer ratio and production method, it is known to be susceptible to moisture-induced crystallization. For amorphous materials in general, it is crucial to store them at an RH well below their RH_c to ensure long-term physical stability. Dynamic Vapor Sorption (DVS) is the primary technique used to determine the RH_c of a material.

Quantitative Data on Amorphous Isomalt Stability

The following tables summarize key quantitative data related to the physical stability of amorphous isomalt.

Table 1: Glass Transition Temperature (Tg) of Amorphous Isomalt

Property	Value	Reference(s)
Tg of anhydrous amorphous isomalt	Approximately 60°C	
Effect of Water	Tg decreases with increasing moisture	

Note: The exact Tg can vary depending on the specific GPM:GPS ratio and the thermal history of the sample.

Table 2: Factors Influencing the Physical Stability of Amorphous Isomalt

Factor	Observation	Reference(s)
Relative Humidity	Increased RH leads to moisture absorption, plasticization, a decrease in Tg, and subsequent crystallization.	
Temperature	Storage at temperatures approaching or exceeding the Tg (which is lowered by moisture) significantly increases molecular mobility and the rate of crystallization.	
Diastereomer Ratio	A 1:1 mixture of the GPM and GPS diastereomers shows enhanced physical stability compared to mixtures with other ratios or the individual isomers.	
Additives/Excipients	High molecular weight compounds can potentially increase the Tg. However, some oligomeric or polymeric additives have been shown to accelerate water absorption and crystallization. Careful screening of excipients is necessary.	
Production Method	Different methods of producing amorphous isomalt (e.g., spray drying, freeze-drying, melt-extrusion) can result in materials with different physical properties and stability profiles. Low-temperature and low-humidity	

drying processes generally
yield more stable products.

Experimental Protocols

Detailed methodologies for key experiments to assess the physical stability of amorphous isomalt are provided below.

Differential Scanning Calorimetry (DSC) for Glass Transition (T_g) and Crystallization Analysis

Objective: To determine the glass transition temperature (T_g) and observe any crystallization or melting events.

Methodology:

- **Sample Preparation:** Accurately weigh 3-5 mg of the amorphous isomalt powder into a standard aluminum DSC pan. Hermetically seal the pan to prevent moisture ingress or loss during the experiment.
- **Instrument Setup:** Place the sealed sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:**
 - Equilibrate the sample at a temperature well below the expected T_g (e.g., 0°C).
 - Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point of crystalline isomalt (e.g., 200°C).
 - Hold at the high temperature for a few minutes to ensure complete melting if a melt-quench cycle is desired to create an amorphous sample in situ.
 - Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
 - A second heating ramp at the same rate (10°C/min) is then performed to analyze the amorphous material.

- Data Analysis:
 - The Tg is observed as a step-like change in the heat flow signal on the second heating scan. It is typically reported as the midpoint of the transition.
 - An exothermic peak during the heating scan indicates crystallization.
 - An endothermic peak corresponds to the melting of any crystalline material present.

X-Ray Powder Diffraction (XRPD) for Amorphous/Crystalline Content

Objective: To confirm the amorphous nature of the isomalt and detect any crystallinity.

Methodology:

- Sample Preparation: A sufficient amount of the powder is gently packed into a sample holder. Care should be taken to create a flat, smooth surface and to avoid excessive pressure that could induce crystallization.
- Instrument Setup: The sample holder is placed in the XRPD instrument. Typical diffractometers use a copper X-ray source (Cu K α radiation).
- Data Collection:
 - Scan the sample over a wide angular range (e.g., 5° to 40° 2 θ).
 - Use a suitable step size (e.g., 0.02°) and counting time per step to obtain good signal-to-noise ratio.
- Data Analysis:
 - An amorphous material will produce a broad, diffuse halo with no sharp peaks.
 - Crystalline material is identified by the presence of sharp Bragg peaks at specific 2 θ angles. The pattern can be compared to a reference pattern for crystalline isomalt to confirm its identity.

Dynamic Vapor Sorption (DVS) for Moisture Sorption and Critical Relative Humidity

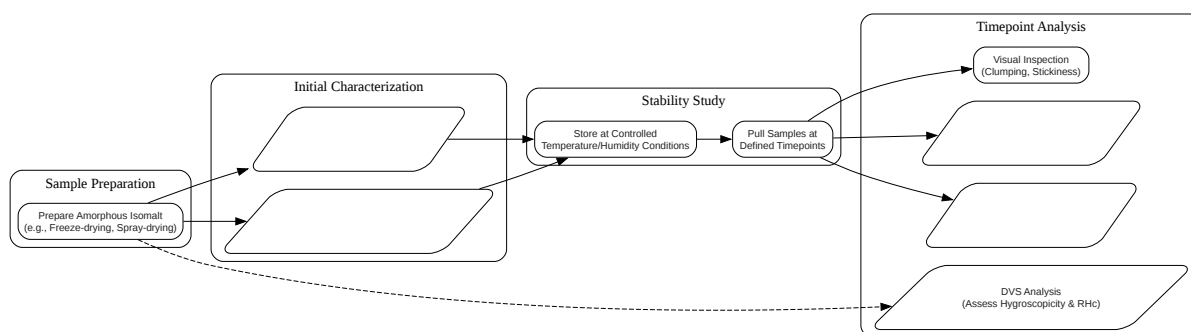
Objective: To measure the moisture sorption-desorption isotherm and identify the critical relative humidity (RH_c) at which crystallization occurs.

Methodology:

- Sample Preparation: Place a small, accurately weighed amount of the amorphous isomalt sample (e.g., 10-20 mg) onto the DVS microbalance sample pan.
- Instrument Setup:
 - The sample is initially dried under a stream of dry nitrogen (0% RH) at the experimental temperature (e.g., 25°C) until a stable weight is achieved.
- Sorption/Desorption Program:
 - The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
 - At each step, the system holds the RH constant until the sample weight equilibrates (e.g., a change in mass per unit time, dm/dt , of less than 0.002%/min).
 - After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to obtain the desorption isotherm.
- Data Analysis:
 - A sorption-desorption isotherm plot is generated (mass change vs. RH).
 - A sharp decrease in sample mass at a specific RH during the sorption phase is indicative of moisture-induced crystallization, as crystalline material holds less water than the amorphous form. This RH is the critical relative humidity (RH_c).

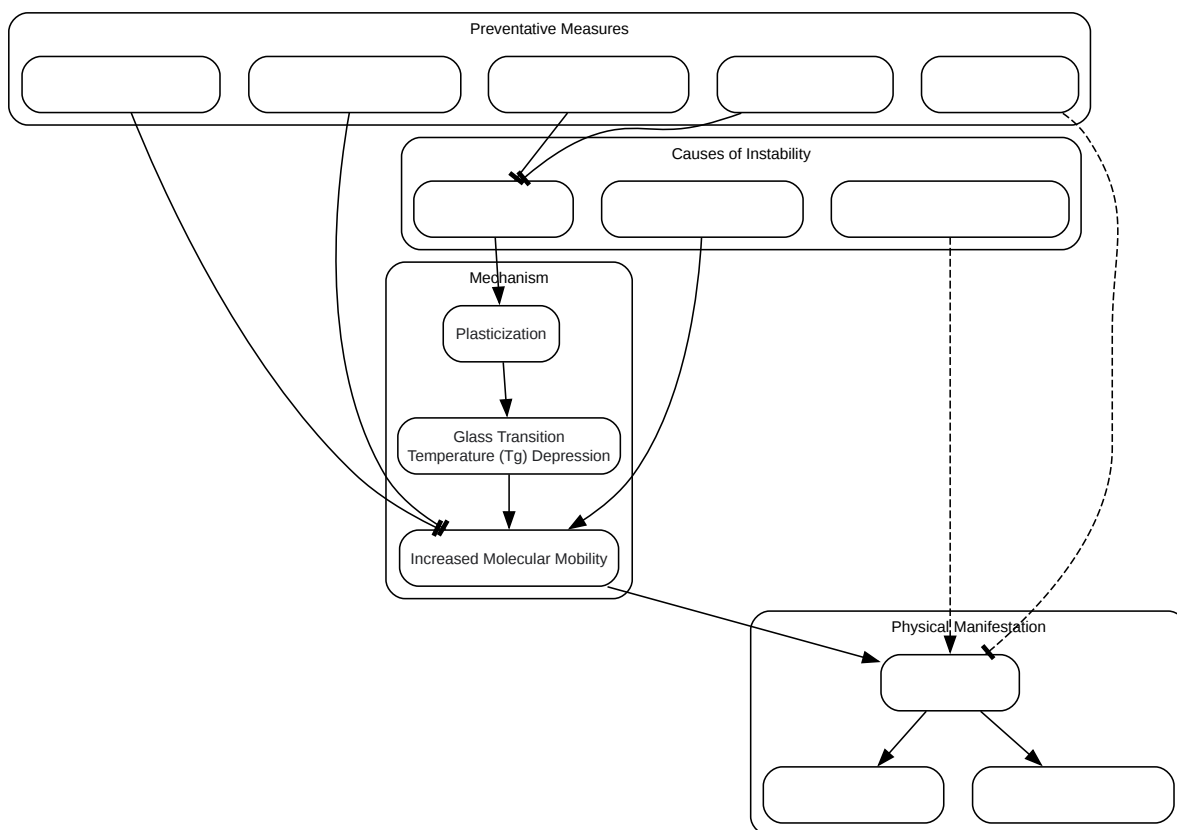
Visualizations

The following diagrams illustrate key workflows and relationships in managing the stability of amorphous isomalt.



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Diagram 1: Experimental workflow for assessing the physical stability of amorphous isomalt.



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Diagram 2: Logical relationships between causes of instability and preventative measures.

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